L 366509

説明

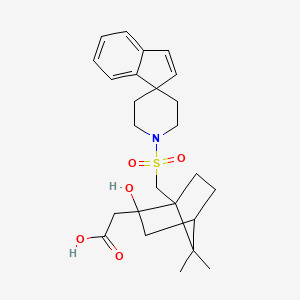

Structure

3D Structure

特性

CAS番号 |

138382-23-7 |

|---|---|

分子式 |

C25H33NO5S |

分子量 |

459.6 g/mol |

IUPAC名 |

2-[2-hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid |

InChI |

InChI=1S/C25H33NO5S/c1-22(2)19-8-10-24(22,25(29,15-19)16-21(27)28)17-32(30,31)26-13-11-23(12-14-26)9-7-18-5-3-4-6-20(18)23/h3-7,9,19,29H,8,10-17H2,1-2H3,(H,27,28) |

InChIキー |

XKVDTEPESVJNPJ-UHFFFAOYSA-N |

正規SMILES |

CC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid L 366509 L-366,509 |

製品の起源 |

United States |

Foundational & Exploratory

L-368,899: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OXTR).[1] Originally developed in the 1990s for the potential prevention of preterm labor, it has since become a widely utilized tool in neuroscience research to investigate the central and peripheral roles of oxytocin signaling.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of L-368,899, including its binding affinity, selectivity, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support its application in research and drug development.

Core Mechanism of Action

L-368,899 exerts its effects by selectively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signal transduction.[5] This competitive antagonism effectively blocks the physiological and behavioral effects mediated by oxytocin. The oxytocin receptor is known to couple to Gαq and Gαi proteins, leading to the activation of multiple intracellular signaling cascades, including the phospholipase C (PLC), protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and calcium/calmodulin-dependent protein kinase (CaMK) pathways.[6][7] By occupying the receptor's binding site, L-368,899 inhibits these downstream events.

Quantitative Pharmacological Data

The efficacy and selectivity of L-368,899 have been quantified across various species and receptor subtypes. The following tables summarize key in vitro and in vivo pharmacological parameters.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Species/Tissue | Receptor | Parameter | Value | Reference |

| Rat Uterus | Oxytocin Receptor | IC50 | 8.9 nM | [1] |

| Human Uterus | Oxytocin Receptor | IC50 | 26 nM | [1] |

| Coyote Brain | Oxytocin Receptor | Ki | 12.38 nM | [2] |

| Coyote Brain | Vasopressin 1a Receptor (AVPR1a) | Ki | 511.6 nM | [2] |

| Human Liver | Vasopressin Receptor | IC50 | 510 nM | [1] |

| Human Kidney | Vasopressin Receptor | IC50 | 960 nM | [1] |

| Rat Liver | Vasopressin Receptor | IC50 | 890 nM | [1] |

| Rat Kidney | Vasopressin Receptor | IC50 | 2400 nM | [1] |

Table 2: In Vivo Pharmacokinetic Parameters

| Species | Dose & Route | Parameter | Value | Reference |

| Rat | 1, 2.5, 10 mg/kg IV | t1/2 | ~2 hr | [8] |

| Dog | 1, 2.5, 10 mg/kg IV | t1/2 | ~2 hr | [8] |

| Rat | 1, 2.5, 10 mg/kg IV | Plasma Clearance | 23-36 ml/min/kg | [8] |

| Dog | 1, 2.5, 10 mg/kg IV | Plasma Clearance | 23-36 ml/min/kg | [8] |

| Rat | 5 mg/kg PO | Oral Bioavailability (Female) | 14% | [1][8] |

| Rat | 5 mg/kg PO | Oral Bioavailability (Male) | 18% | [1][8] |

| Rat | 25 mg/kg PO | Oral Bioavailability (Male) | 41% | [8] |

| Dog | 5 mg/kg PO | Oral Bioavailability | 17% | [8] |

| Dog | 33 mg/kg PO | Oral Bioavailability | 41% | [8] |

Signaling Pathways

The primary mechanism of L-368,899 is the blockade of the oxytocin receptor signaling cascade. The following diagram illustrates the key pathways inhibited by this antagonist.

Caption: L-368,899 blocks oxytocin receptor signaling.

Experimental Protocols

Competitive Binding Receptor Autoradiography

This in vitro technique is used to determine the binding affinity (Ki) and selectivity of L-368,899 for the oxytocin receptor versus other receptors, such as the vasopressin 1a receptor (AVPR1a).

Methodology:

-

Tissue Preparation: Brain tissue sections from the species of interest are sliced on a cryostat, mounted on microscope slides, and stored at -80°C.

-

Radioligand Incubation: Slides are incubated in a solution containing a constant concentration of a radiolabeled ligand specific for the receptor of interest (e.g., ¹²⁵I-ornithine vasotocin analog for OXTR) and varying concentrations of the unlabeled competitor, L-368,899.

-

Washing: Unbound radioligand is removed through a series of buffer washes.

-

Autoradiography: Slides are apposed to autoradiographic film. The radioactive signal from the bound radioligand exposes the film, creating an image of receptor distribution and density.

-

Quantification: The optical density of the film is measured using digital densitometry. The displacement of the radioligand by increasing concentrations of L-368,899 is used to generate a competition curve and calculate the Ki value.

In Vivo Pharmacokinetic Studies in Coyotes

This protocol describes the assessment of L-368,899's concentration in blood and cerebrospinal fluid (CSF) over time following peripheral administration.

Methodology:

-

Drug Administration: L-368,899 is administered to the animal, for example, via intramuscular injection (e.g., 3 mg/kg).

-

Sample Collection: Paired blood and CSF samples are collected at multiple time points post-injection (e.g., 15, 30, 45, 60, and 90 minutes).

-

Sample Processing: Blood samples are centrifuged to separate plasma. Both plasma and CSF samples are stored at -80°C until analysis.

-

Quantification: The concentration of L-368,899 in the plasma and CSF samples is determined using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

The following diagram illustrates the general workflow for a pharmacokinetic study.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

L-368,899 is a well-characterized, selective oxytocin receptor antagonist with demonstrated utility in both in vitro and in vivo research. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central nervous system functions of oxytocin.[9] The quantitative data and experimental protocols provided in this guide offer a solid foundation for the design and interpretation of studies utilizing this compound to probe the complexities of the oxytocin system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-368,899 - Wikipedia [en.wikipedia.org]

L-368,899: A Technical Guide to a Potent Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR). Its high affinity and selectivity for the OTR over the structurally related vasopressin receptors have established it as a critical pharmacological tool for investigating the physiological and behavioral roles of oxytocin. This technical guide provides a comprehensive overview of L-368,899, including its binding kinetics, functional antagonism, and in vivo efficacy. Detailed experimental protocols for key assays are presented to facilitate its application in research and drug development. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism of action and experimental application.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a wide array of physiological processes, including uterine contractions during parturition, lactation, and various social behaviors.[1] The oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) family, mediates these effects. The development of selective OTR antagonists is paramount for both therapeutic applications, such as the management of preterm labor, and for elucidating the intricate functions of the oxytocinergic system. L-368,899 emerged as a significant advancement in this field, offering a non-peptide structure with good oral bioavailability and the ability to cross the blood-brain barrier, making it suitable for both peripheral and central nervous system studies.[2][3]

Quantitative Data

The following tables summarize the key quantitative parameters of L-368,899, providing a comparative overview of its binding affinity, selectivity, and in vivo potency.

Table 1: In Vitro Binding Affinity and Selectivity of L-368,899

| Receptor | Species/Tissue | Assay Type | Parameter | Value (nM) | Reference(s) |

| Oxytocin Receptor | Rat Uterus | Radioligand Binding | IC₅₀ | 8.9 | [4][5] |

| Oxytocin Receptor | Human Uterus | Radioligand Binding | IC₅₀ | 26 | [4][5] |

| Oxytocin Receptor | Coyote Brain | Competitive Binding | Kᵢ | 12.38 | [6] |

| Vasopressin V₁ₐ Receptor | Human Liver | Radioligand Binding | IC₅₀ | 370 | |

| Vasopressin V₂ Receptor | Human Kidney | Radioligand Binding | IC₅₀ | 570 | |

| Vasopressin V₁ₐ Receptor | Rat Liver | Radioligand Binding | IC₅₀ | 890 | [4] |

| Vasopressin V₂ Receptor | Rat Kidney | Radioligand Binding | IC₅₀ | 2400 | [4] |

| Vasopressin V₁ₐ Receptor | Coyote Brain | Competitive Binding | Kᵢ | 511.6 | [6] |

Table 2: In Vitro and In Vivo Functional Antagonism of L-368,899

| Assay Type | Species | Tissue/Model | Parameter | Value | Reference(s) |

| Functional Antagonism | Rat | Isolated Uterus | pA₂ | 8.9 | [5] |

| In Vivo Antagonism | Rat | In situ Uterus (i.v.) | ED₅₀ | 0.35 mg/kg | [5] |

Table 3: Pharmacokinetic Parameters of L-368,899

| Species | Route | Dose | T½ | Oral Bioavailability (%) | Reference(s) |

| Rat (female) | i.v. | 10 mg/kg | ~2 hr | N/A | [3] |

| Rat (male) | i.v. | 10 mg/kg | ~2 hr | N/A | [3] |

| Rat (female) | p.o. | 5 mg/kg | - | 14 | [7] |

| Rat (male) | p.o. | 5 mg/kg | - | 18 | [7] |

| Dog (female) | i.v. | 10 mg/kg | ~2 hr | N/A | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving L-368,899.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor.

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing the oxytocin receptor (e.g., rat uterus, CHO cells transfected with human OTR).

-

Radioligand: [³H]Oxytocin or a selective radio-labeled OTR antagonist like [¹²⁵I]ornithine vasotocin analog ([¹²⁵I]-OVTA).

-

Unlabeled Ligand: L-368,899.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[8]

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]

-

Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-368,899 in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.

-

Dilute the radioligand in Assay Buffer to a final concentration typically at or below its Kₔ value.

-

Thaw and dilute the membrane preparation in ice-cold Assay Buffer to a concentration that provides adequate signal-to-noise ratio.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: 50 µL Assay Buffer + 50 µL radioligand solution + 100 µL membrane preparation.

-

Non-specific Binding (NSB): 50 µL unlabeled oxytocin (1 µM) + 50 µL radioligand solution + 100 µL membrane preparation.

-

Competition Binding: 50 µL of each L-368,899 dilution + 50 µL radioligand solution + 100 µL membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), as determined by kinetic experiments.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[8]

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total and competition binding counts.

-

Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the L-368,899 concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

In Vitro Functional Assay (Calcium Mobilization)

This protocol assesses the ability of L-368,899 to antagonize oxytocin-induced intracellular calcium release.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the oxytocin receptor (e.g., hTERT-C3 human myometrial cells, HEK293 cells transfected with human OTR).[9]

-

Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Oxytocin: Agonist.

-

L-368,899: Antagonist.

-

A fluorescence plate reader or microscope capable of kinetic measurements.

Procedure:

-

Cell Preparation:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

-

Wash the cells with Assay Buffer to remove excess dye.

-

-

Antagonist Pre-incubation: Add varying concentrations of L-368,899 to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of oxytocin (typically the EC₈₀) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response as a percentage of the control (oxytocin alone) against the logarithm of the L-368,899 concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

The pA₂ value can be calculated from the IC₅₀ values obtained at different agonist concentrations using a Schild plot.[10][11]

-

In Vivo Assay: Antagonism of Oxytocin-Induced Uterine Contractions in Rats

This protocol evaluates the in vivo efficacy of L-368,899 in a relevant physiological model.[12][13]

Materials:

-

Adult female Sprague-Dawley rats, treated with diethylstilbestrol (DES) to induce a receptive uterine state.[12]

-

Anesthesia (e.g., pentobarbital sodium).[12]

-

Intrauterine balloon catheter connected to a pressure transducer and polygraph.

-

Intravenous (i.v.) or intraduodenal (i.d.) catheters for drug administration.

-

Oxytocin.

-

L-368,899.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain anesthesia throughout the experiment.

-

Insert an intrauterine balloon catheter to monitor uterine contractions.[14]

-

Place catheters for drug administration.

-

-

Baseline Measurement: Record baseline uterine activity.

-

Antagonist Administration: Administer L-368,899 via the desired route (e.g., i.v. bolus or infusion).

-

Agonist Challenge: After a set pre-treatment time, administer a bolus of oxytocin to induce uterine contractions.

-

Data Acquisition: Record the uterine contractile response (frequency and amplitude) for a defined period.

-

Data Analysis:

-

Quantify the uterine response (e.g., area under the curve of the pressure recording).

-

Compare the response in L-368,899-treated animals to vehicle-treated controls.

-

Determine the dose of L-368,899 that produces a 50% inhibition of the oxytocin-induced response (ED₅₀).

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to L-368,899.

Caption: Oxytocin receptor signaling and L-368,899 antagonism.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

L-368,899 remains a cornerstone tool for the investigation of the oxytocinergic system. Its well-characterized pharmacology, including high affinity and selectivity for the oxytocin receptor, coupled with its oral bioavailability and central nervous system penetration, makes it an invaluable antagonist for a wide range of in vitro and in vivo studies. The detailed protocols and visualizations provided in this guide are intended to support researchers in the effective application of L-368,899 to further unravel the multifaceted roles of oxytocin in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Manipulation of the oxytocin system alters social behavior and attraction in pair-bonding primates, Callithrix penicillata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-368,899 hydrochloride | OXTR antagonist | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel in vitro system for functional assessment of oxytocin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic antagonists of in vivo responses by the rat uterus to oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pa2 determination | PPTX [slideshare.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of L-368,899: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor. Developed by Merck in the early 1990s, its initial therapeutic target was the management of preterm labor. While its clinical development for this indication was not pursued extensively, L-368,899 has become an invaluable tool in neuroscience research. Its ability to cross the blood-brain barrier has enabled detailed investigation into the central roles of oxytocin in social behaviors such as pair bonding, social recognition, and maternal care. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of L-368,899, including detailed experimental protocols and a summary of its key quantitative data.

Introduction and Historical Context

The discovery of L-368,899 emerged from a targeted screening program at Merck Research Laboratories aimed at identifying non-peptide, orally active antagonists of the oxytocin receptor.[1] The primary goal was to develop a tocolytic agent to prevent preterm labor by inhibiting oxytocin-induced uterine contractions.[1] The seminal publication by Williams et al. in 1994 in the Journal of Medicinal Chemistry detailed the synthesis and initial characterization of a series of potent oxytocin antagonists, with L-368,899 emerging as a lead candidate.[2]

L-368,899, chemically named (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide, was selected for further development due to its high potency, selectivity, and oral bioavailability in preclinical species.[1] Although it entered Phase I human studies, its development for preventing preterm labor was ultimately limited.[3] However, its unique pharmacological properties, particularly its ability to penetrate the central nervous system, have made it a widely used tool for investigating the diverse roles of oxytocin in the brain.[3]

Pharmacological Profile

L-368,899 is a competitive antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR).[4] Its mechanism of action involves blocking the binding of endogenous oxytocin to its receptor, thereby inhibiting downstream signaling cascades.[4]

Binding Affinity and Selectivity

L-368,899 exhibits high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin V1a and V2 receptors. This selectivity is crucial for dissecting the specific physiological effects of oxytocin versus vasopressin.

| Receptor Subtype | Species | IC50 (nM) | Ki (nM) | Reference(s) |

| Oxytocin Receptor | Rat (uterus) | 8.9 | - | [5] |

| Oxytocin Receptor | Human (uterus) | 26 | - | [2][5] |

| Oxytocin Receptor | Coyote (brain) | - | 12.38 | [3] |

| Vasopressin V1a Receptor | - | 370 | - | |

| Vasopressin V2 Receptor | - | 570 | - | |

| Vasopressin V1a Receptor | Coyote (brain) | - | 511.6 | [3] |

Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that L-368,899 is orally bioavailable and has a relatively short half-life.

| Species | Dose and Route | t1/2 (hr) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference(s) |

| Rat (female) | 1, 2.5, 10 mg/kg IV | ~2 | 23-36 (18 at 10 mg/kg) | 2.0-2.6 | - | [2] |

| Rat (female) | 5 mg/kg PO | - | - | - | 14 | [2] |

| Rat (female) | 25 mg/kg PO | - | - | - | 17 | [2] |

| Rat (male) | 5 mg/kg PO | - | - | - | 18 | [2] |

| Rat (male) | 25 mg/kg PO | - | - | - | 41 | [2] |

| Dog (female) | 1, 2.5, 10 mg/kg IV | ~2 | 23-36 | 3.4-4.9 | - | [2] |

| Dog (female) | 5 mg/kg PO | - | - | - | 17 | [2] |

| Dog (female) | 33 mg/kg PO | - | - | - | 41 | [2] |

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of L-368,899 to the oxytocin receptor.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat uterus) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

2. Competition Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of membrane preparation (50-100 µg protein).

-

50 µL of various concentrations of L-368,899 (e.g., 10^-12 to 10^-5 M).

-

50 µL of [3H]-oxytocin (specific activity ~40-60 Ci/mmol) at a final concentration near its Kd (e.g., 1-2 nM).

-

-

For non-specific binding determination, add 1 µM unlabeled oxytocin instead of L-368,899.

-

Incubate at 22°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the IC50 value by non-linear regression analysis of the competition binding data.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Uterine Contraction Assay

This protocol describes a method to assess the functional antagonism of L-368,899 on oxytocin-induced uterine contractions.

1. Tissue Preparation:

-

Euthanize a female Sprague-Dawley rat in proestrus or estrus.

-

Excise the uterine horns and place them in oxygenated (95% O2, 5% CO2) physiological salt solution (e.g., de Jalon's solution) at 32°C.

-

Cut longitudinal strips of myometrium (approximately 2 cm long and 2 mm wide).

2. Contraction Measurement:

-

Mount the uterine strips in an organ bath containing physiological salt solution at 32°C, aerated with 95% O2 and 5% CO2.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15 minutes.

-

Induce submaximal contractions with a concentration of oxytocin that produces approximately 80% of the maximal response (e.g., 0.5 nM).

-

Once stable contractions are achieved, add increasing cumulative concentrations of L-368,899 to the bath.

-

Record the contractile activity (amplitude and frequency) for a set period after each addition.

3. Data Analysis:

-

Measure the inhibition of the oxytocin-induced contractile response at each concentration of L-368,899.

-

Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Signaling Pathways and Visualizations

L-368,899 exerts its antagonistic effects by blocking the oxytocin receptor, which is primarily coupled to the Gq/11 G-protein.[6][7] This inhibition prevents the activation of phospholipase C (PLC), the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium, which is essential for smooth muscle contraction.[6][7]

Caption: Antagonistic action of L-368,899 on the oxytocin receptor signaling pathway.

Caption: Workflow for the pharmacological characterization of L-368,899.

Conclusion

L-368,899 remains a cornerstone in the pharmacological toolkit for studying the oxytocin system. Its discovery marked a significant advancement in the development of non-peptide receptor antagonists. While its initial clinical application was not fully realized, its utility in basic research is undisputed. This technical guide provides a centralized resource for researchers, summarizing the key historical, pharmacological, and methodological information necessary for the effective use and understanding of this important compound. The provided data and protocols serve as a foundation for future investigations into the multifaceted roles of oxytocin in health and disease.

References

- 1. imrpress.com [imrpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

L-368,899: A Technical Guide for Drug Development Professionals

An In-depth Review of the Potent, Orally Bioavailable Oxytocin Receptor Antagonist

This technical guide provides a comprehensive overview of L-368,899, a non-peptide, selective oxytocin receptor (OTR) antagonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of OTR modulation. This document details the chemical structure, physicochemical properties, pharmacological profile, and key experimental methodologies related to L-368,899.

Core Chemical and Physical Properties

L-368,899 is a synthetic molecule designed for high affinity and selectivity for the oxytocin receptor.[1] It is often supplied as a hydrochloride salt to improve solubility and stability.

| Property | Value | Reference |

| IUPAC Name | (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide | [2] |

| Molecular Formula | C₂₆H₄₂N₄O₅S₂ (Free Base) | [2] |

| Molar Mass | 554.77 g/mol (Free Base) | [2] |

| CAS Number | 148927-60-0 (Free Base) | [2] |

Pharmacological Profile

L-368,899 functions as a competitive antagonist of the oxytocin receptor.[1] Its ability to be administered orally and penetrate the blood-brain barrier makes it a valuable tool for investigating both peripheral and central oxytocinergic systems.[2]

Mechanism of Action

The primary mechanism of action for L-368,899 is the selective blockade of the oxytocin receptor, a G-protein coupled receptor (GPCR). Upon binding, it prevents oxytocin from activating the receptor, thereby inhibiting downstream signaling cascades, such as the Gq/phospholipase C (PLC)/inositol triphosphate (IP3) pathway, which is crucial for stimulating uterine contractions.[1]

Caption: Oxytocin Receptor Signaling Pathway and L-368,899 Blockade.

Binding Affinity and Selectivity

L-368,899 demonstrates high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V₁a and V₂) receptors.

| Target Receptor | Species/Tissue | Assay Type | Value | Reference |

| Oxytocin (OTR) | Rat Uterus | Radioligand Binding (IC₅₀) | 8.9 nM | [1] |

| Oxytocin (OTR) | Human Uterus (pregnant) | Radioligand Binding (IC₅₀) | 26 nM | [1] |

| Oxytocin (OTR) | Rat Uterus | Functional Assay (pA₂) | 8.9 | [1] |

| Vasopressin (V₁a) | Human Liver | Radioligand Binding (IC₅₀) | 370 nM | [3] |

| Vasopressin (V₂) | Human Kidney | Radioligand Binding (IC₅₀) | 570 nM | [3] |

In Vivo Efficacy

Studies in animal models have confirmed the potent antagonist activity of L-368,899 in vivo.

| Species | Administration | Effect | Value (AD₅₀/ED₅₀) | Reference |

| Rat | Intravenous (i.v.) | Antagonism of OT-stimulated uterine contractions | 0.35 mg/kg | [1] |

| Rat | Intraduodenal (i.d.) | Antagonism of OT-stimulated uterine contractions | 7.0 mg/kg | [1] |

| Rhesus Macaque | Intravenous (i.v.) | Inhibition of OT-stimulated uterine activity | 27 µg/kg | [1] |

Pharmacokinetics

L-368,899 exhibits favorable pharmacokinetic properties, including oral bioavailability, though this can vary between species and sexes.

| Species | Dose & Route | Parameter | Value | Reference |

| Rat (Female) | 5 mg/kg p.o. | Oral Bioavailability | 14% | [4] |

| Rat (Male) | 5 mg/kg p.o. | Oral Bioavailability | 18% | [4] |

| Rat | 1, 2.5, 10 mg/kg i.v. | Plasma t₁/₂ | ~2 hr | [4] |

| Rat | 1, 2.5, 10 mg/kg i.v. | Plasma Clearance | 23 - 36 ml/min/kg | [4] |

| Dog | 1, 2.5, 10 mg/kg i.v. | Plasma t₁/₂ | ~2 hr | [4] |

| Dog | 1, 2.5, 10 mg/kg i.v. | Plasma Clearance | 23 - 36 ml/min/kg | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of L-368,899 to determine its pharmacological profile.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀, Kᵢ) of L-368,899 for oxytocin and vasopressin receptors.

Methodology:

-

Membrane Preparation: Uterine or other relevant tissues (e.g., liver, kidney) are homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[1]

-

Competition Binding: A constant concentration of a specific radioligand (e.g., [³H]Oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (L-368,899).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by nonlinear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[1]

Caption: Workflow for a Competitive Radioligand Binding Assay.

In Vitro Uterine Contraction Assay (Isolated Rat Uterus)

This functional assay measures the ability of L-368,899 to antagonize oxytocin-induced muscle contractions, providing a measure of its potency (pA₂).

Methodology:

-

Tissue Preparation: Uterine horns are isolated from rats (often pre-treated with estrogen to induce OTR expression) and suspended in an organ bath containing a physiological salt solution (e.g., de Jalon's solution), maintained at a constant temperature and aerated.

-

Tension Recording: The uterine strips are connected to an isometric force transducer to record contractile activity.

-

Agonist Response: A cumulative concentration-response curve is generated for oxytocin to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of L-368,899 for a set period.

-

Challenge: The oxytocin concentration-response curve is repeated in the presence of L-368,899.

-

Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by L-368,899 is used to calculate the pA₂ value via a Schild plot analysis. This value quantifies the antagonist's potency. A pA₂ of 8.9 indicates a high antagonist potency.[1]

Conclusion

L-368,899 is a well-characterized, potent, and selective non-peptide oxytocin receptor antagonist. Its oral bioavailability and ability to cross the blood-brain barrier have made it an invaluable research tool for elucidating the diverse physiological roles of the oxytocin system. The comprehensive data on its chemical properties, pharmacological activity, and pharmacokinetic profile provide a solid foundation for further investigation and potential therapeutic development.

References

In Vitro Pharmacological Profile of L-368,899: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OXTR).[1][2] Developed in the 1990s by Merck Research Laboratories, it was initially investigated for its potential utility in managing preterm labor.[1] While its clinical development for this indication was not pursued, L-368,899 has become a widely used pharmacological tool in preclinical research to investigate the central and peripheral roles of the oxytocin system.[3][4] This technical guide provides a comprehensive summary of the in vitro characterization of L-368,899, including its binding affinity and functional antagonist activity, based on key published studies.

Core Data Summary

The in vitro pharmacological properties of L-368,899 have been primarily characterized by its high affinity and selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors.

Table 1: Receptor Binding Affinity of L-368,899

| Receptor | Species/Tissue | Radioligand | IC50 (nM) | Reference |

| Oxytocin (OTR) | Rat Uterus | [³H]-Oxytocin | 8.9 | [2] |

| Oxytocin (OTR) | Human Uterus | [³H]-Oxytocin | 26 | [2] |

| Vasopressin V1a | Human Liver | Not Specified | 370 | [5] |

| Vasopressin V2 | Human Kidney | Not Specified | 570 | [5] |

| Vasopressin V1a | Rat Liver | Not Specified | 890 | [1] |

| Vasopressin V2 | Rat Kidney | Not Specified | 2400 | [1] |

Table 2: Functional Antagonist Activity of L-368,899

| Assay | Tissue/Cell Line | Agonist | pA2 / ED50 | Reference |

| Inhibition of Oxytocin-induced Uterine Contraction | Isolated Rat Uterus | Oxytocin | pA2 = 8.9 | [2] |

| Inhibition of Oxytocin-induced Uterine Contraction | In situ Rat Uterus | Oxytocin | ED50 = 0.35 mg/kg (i.v.) | [2] |

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational in vitro studies of L-368,899.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50) of L-368,899 for the oxytocin and vasopressin receptors.

General Protocol (based on methodologies for oxytocin receptor binding): [6][7][8][9]

-

Membrane Preparation:

-

Tissues (e.g., rat or human uterus, liver, kidney) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added:

-

A fixed concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]-Oxytocin for the oxytocin receptor).

-

Increasing concentrations of the unlabeled test compound (L-368,899).

-

The prepared cell membrane suspension.

-

-

Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled reference ligand).

-

The plate is incubated for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C).

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the log concentration of L-368,899.

-

The IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

Functional Antagonism Assay: Isolated Rat Uterus Contraction

Objective: To determine the functional antagonist potency (pA2) of L-368,899 in inhibiting oxytocin-induced uterine muscle contraction.[8][10]

-

Tissue Preparation:

-

Uterine horns are isolated from estrogen-primed rats.

-

The tissue is mounted in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at a constant temperature (e.g., 32°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The tissue is allowed to equilibrate under a resting tension.

-

-

Cumulative Concentration-Response Curve for Oxytocin:

-

Increasing concentrations of oxytocin are added to the organ bath, and the resulting isometric contractions are recorded until a maximal response is achieved.

-

-

Antagonist Incubation and Challenge:

-

The tissue is washed to remove the oxytocin.

-

A fixed concentration of L-368,899 is added to the organ bath and allowed to incubate with the tissue for a defined period.

-

A second cumulative concentration-response curve for oxytocin is then generated in the presence of L-368,899.

-

-

Data Analysis:

-

The concentration-response curves for oxytocin in the absence and presence of L-368,899 are plotted.

-

The dose ratio (the ratio of the EC50 of oxytocin in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated.

-

The pA2 value, a measure of the antagonist's potency, is determined from the Schild plot analysis of the dose ratios obtained at different antagonist concentrations.

-

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation by oxytocin, it initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction. L-368,899 acts as a competitive antagonist, blocking the binding of oxytocin to the receptor and thereby inhibiting this downstream signaling.

Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of L-368,899.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the typical workflow for determining the binding affinity of a compound like L-368,899 using a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-368,899 - Wikipedia [en.wikipedia.org]

- 5. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel in vitro system for functional assessment of oxytocin action - PubMed [pubmed.ncbi.nlm.nih.gov]

L-368,899: A Technical Guide to its Selectivity for the Oxytocin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding profile of L-368,899, a potent, non-peptide antagonist of the oxytocin receptor (OTR). A comprehensive understanding of its selectivity over the structurally related vasopressin receptors (AVPR) is critical for its application in preclinical and clinical research.

Quantitative Binding Affinity Data

The selectivity of L-368,899 is demonstrated by its significantly higher affinity for the oxytocin receptor compared to vasopressin receptor subtypes. The following tables summarize the available quantitative data from various studies.

| Receptor | Species | Parameter | Value (nM) | Reference |

| Oxytocin Receptor (OTR) | Rat (uterus) | IC50 | 8.9 | [1] |

| Oxytocin Receptor (OTR) | Human (uterus) | IC50 | 26 | [1] |

| Oxytocin Receptor (OTR) | Coyote | Ki | 12.38 | [2] |

| Vasopressin V1a Receptor (AVPR1a) | Human (liver) | IC50 | 510 | [1] |

| Vasopressin V1a Receptor (AVPR1a) | Rat (liver) | IC50 | 890 | [1] |

| Vasopressin V1a Receptor (AVPR1a) | Coyote | Ki | 511.6 | [2] |

| Vasopressin V2 Receptor (AVPR2) | Human (kidney) | IC50 | 960 | [1] |

| Vasopressin V2 Receptor (AVPR2) | Rat (kidney) | IC50 | 2400 | [1] |

Selectivity Ratios:

| Comparison | Selectivity Fold | Species | Reference |

| AVPR1a / OTR | > 40 | Not Specified | |

| AVPR2 / OTR | > 40 | Not Specified | |

| AVPR1a / OTR | ~41 | Coyote | [2][3][4] |

Experimental Protocols

The binding affinity and selectivity of L-368,899 have been determined using competitive binding assays. A common methodology is competitive binding receptor autoradiography .

Protocol: Competitive Binding Receptor Autoradiography for Coyote Brain Tissue [2][5]

-

Tissue Preparation:

-

Brains from adult coyotes were flash-frozen and stored at -80°C.

-

Coronal sections (20 µm) were cut using a cryostat, thaw-mounted onto microscope slides, and stored at -80°C until the assay.

-

-

Assay Procedure:

-

Slides were brought to room temperature and briefly fixed with 0.1% paraformaldehyde.

-

Sections were incubated with a specific radioligand for either the oxytocin receptor or the vasopressin V1a receptor.

-

OTR Radioligand: ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA)

-

AVPR1a Radioligand: ¹²⁵I-linearized vasopressin antagonist (¹²⁵I-LVA)

-

-

Co-incubation was performed with increasing concentrations of unlabeled L-368,899 (the competitor).

-

After incubation, slides were washed to remove unbound radioligand, dried, and apposed to autoradiographic film.

-

-

Data Analysis:

-

The optical density of the autoradiograms was quantified using digital densitometry.

-

Competition curves were generated by plotting the displacement of the radioligand by L-368,899.

-

The half-maximal inhibitory concentration (IC50) was determined from these curves, and the inhibition constant (Ki) was calculated to reflect the binding affinity of L-368,899 for each receptor.

-

Visualizations

Signaling Pathway and Antagonism

The oxytocin receptor is a G-protein coupled receptor (GPCR). Upon binding of the endogenous ligand, oxytocin, it activates downstream signaling cascades. L-368,899 acts as a competitive antagonist, binding to the receptor without initiating this signaling cascade, thereby blocking the effects of oxytocin.

Caption: Oxytocin receptor signaling and antagonism by L-368,899.

Receptor Binding Selectivity of L-368,899

The following diagram illustrates the differential binding affinity of L-368,899 for the oxytocin receptor versus the vasopressin receptors, highlighting its selectivity.

Caption: Binding selectivity of L-368,899 for oxytocin vs. vasopressin receptors.

Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive binding assay to determine the selectivity of a compound like L-368,899 is depicted below.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]

Pharmacological Profile of L-368,899: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] Originally developed for the potential management of preterm labor, its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research to investigate the central effects of oxytocin.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of L-368,899, including its binding affinity, functional antagonist activity, and detailed experimental protocols for its characterization.

Core Pharmacological Data

The pharmacological activity of L-368,899 has been characterized across various species and experimental systems. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: Binding Affinity of L-368,899 at Oxytocin and Vasopressin Receptors

| Species | Receptor | Tissue/Cell Line | Assay Type | Parameter | Value (nM) |

| Rat | Oxytocin | Uterus | Radioligand Binding | IC50 | 8.9 |

| Human | Oxytocin | Uterus | Radioligand Binding | IC50 | 26 |

| Coyote | Oxytocin | Brain | Competitive Binding Autoradiography | Ki | 12.38[1] |

| Rat | Vasopressin V1a | Liver | Radioligand Binding | IC50 | 370 |

| Rat | Vasopressin V2 | Kidney | Radioligand Binding | IC50 | 570 |

| Coyote | Vasopressin V1a | Brain | Competitive Binding Autoradiography | Ki | 511.6[1] |

Table 2: Functional Antagonist Activity of L-368,899

| Species | Assay Type | Preparation | Parameter | Value |

| Rat | Oxytocin-induced uterine contractions | Isolated Uterus | pA2 | 8.9 |

| Rat | Oxytocin-induced uterine contractions | Anesthetized Rat (in vivo, i.v.) | AD50 | 0.35 mg/kg |

| Rat | Oxytocin-induced uterine contractions | Anesthetized Rat (in vivo, i.d.) | AD50 | 7 mg/kg |

Key Experimental Protocols

Competitive Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol details the determination of the binding affinity of L-368,899 for the oxytocin receptor through competition with a radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat or human uterine tissue) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a suitable method (e.g., Bradford assay).

2. Assay Procedure:

-

In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled oxytocin (1 µM, for non-specific binding) or varying concentrations of L-368,899.

-

50 µL of a fixed concentration of [³H]-Oxytocin (typically at or below its Kd value).

-

100 µL of the prepared membrane suspension.

-

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the L-368,899 concentration.

-

Determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Uterine Contraction Assay

This functional assay assesses the antagonist activity of L-368,899 by measuring its ability to inhibit oxytocin-induced contractions of isolated uterine tissue.

1. Tissue Preparation:

-

Euthanize a female rat in estrus and dissect the uterine horns.

-

Place the uterine horns in an oxygenated (95% O₂ / 5% CO₂) physiological salt solution (e.g., De Jalon's solution).

-

Cut longitudinal strips of myometrium (approximately 1.5 cm in length).

2. Assay Setup:

-

Mount the uterine strips in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue strip to a fixed point and the other to an isometric force transducer connected to a data acquisition system.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the bath solution.

3. Experimental Procedure:

-

Obtain a cumulative concentration-response curve for oxytocin by adding increasing concentrations of oxytocin to the organ bath and recording the contractile response until a maximum effect is achieved.

-

Wash the tissue thoroughly to return to baseline.

-

Incubate the tissue with a fixed concentration of L-368,899 for a predetermined period (e.g., 30-60 minutes).

-

In the continued presence of L-368,899, obtain a second cumulative concentration-response curve for oxytocin.

-

Repeat this procedure with different concentrations of L-368,899.

4. Data Analysis:

-

Measure the amplitude of the contractions for each oxytocin concentration in the absence and presence of the antagonist.

-

Plot the contractile response against the logarithm of the oxytocin concentration to generate concentration-response curves.

-

Determine the EC50 values for oxytocin in the absence and presence of each concentration of L-368,899.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of L-368,899. The dose ratio is the ratio of the EC50 of oxytocin in the presence of the antagonist to the EC50 in its absence.

-

The pA2 value, which is a measure of the antagonist's potency, is the x-intercept of the Schild plot.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Oxytocin Receptor Signaling and Antagonism by L-368,899

References

- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

L-368,899 Binding Affinity to Oxytocin Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of L-368,899, a non-peptide oxytocin receptor (OTR) antagonist. L-368,899 has been a critical tool in neuroscience and pharmacology for decades, enabling the exploration of the oxytocin system's role in various physiological and behavioral processes. This document consolidates quantitative binding data, details experimental methodologies, and illustrates key pathways and workflows to support ongoing research and drug development efforts.

Core Data Presentation: Quantitative Binding Affinity of L-368,899

The binding affinity of L-368,899 for the oxytocin receptor has been characterized across different species, demonstrating its potency and selectivity. The following table summarizes key quantitative data from published studies.

| Species/Tissue | Receptor | Parameter | Value (nM) | Reference |

| Human Uterus | OXTR | IC₅₀ | 26 | |

| Rat Uterus | OXTR | IC₅₀ | 8.9 | |

| Coyote Brain | OXTR | Kᵢ | 12.38 | |

| Coyote Brain | AVPR1a | Kᵢ | 511.6 | |

| Human Liver | V1a | IC₅₀ | 510 | |

| Human Kidney | V2 | IC₅₀ | 960 | |

| Rat Liver | V1a | IC₅₀ | 890 | |

| Rat Kidney | V2 | IC₅₀ | 2400 |

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (inhibition constant) is an indication of the potency of an inhibitor. A smaller Kᵢ value indicates a more potent inhibitor. The data highlights that L-368,899 is a potent oxytocin receptor antagonist with considerable selectivity over vasopressin receptors. For instance, in coyotes, L-368,899 was found to be 40 times more selective for the oxytocin receptor than for the vasopressin 1a receptor.

Experimental Protocols

The determination of L-368,899's binding affinity to oxytocin receptors primarily relies on competitive radioligand binding assays. These experiments are crucial for quantifying the interaction between a ligand (L-368,899) and its receptor (OTR).

Radioligand Competition Binding Assay

This in vitro technique is used to determine the binding affinity of an unlabeled compound (L-368,899) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

-

Tissue of interest (e.g., uterine smooth muscle, brain tissue) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the oxytocin receptors.

-

The final membrane pellet is resuspended in an assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competition Binding Assay:

-

A constant amount of the prepared membrane preparation is incubated with a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin or ¹²⁵I-ornithine vasotocin analog).

-

Increasing concentrations of the unlabeled test compound, L-368,899, are added to the incubation mixture.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid vacuum filtration through a filter mat, which traps the membranes with the bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard oxytocin receptor ligand.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted with the specific binding as a function of the log concentration of L-368,899.

-

The IC₅₀ value is determined from the resulting competition curve using non-linear regression analysis.

-

The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity using a radioligand competition binding assay.

Signaling Pathways

L-368,899 acts as an antagonist at the oxytocin receptor, which is a G-protein-coupled receptor (GPCR). By binding to the receptor, L-368,899 prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The primary signaling pathway activated by the oxytocin receptor is the Gq/phospholipase C (PLC) pathway.

Oxytocin Receptor Signaling Pathway (Antagonized by L-368,899)

Caption: Antagonistic action of L-368,899 on the oxytocin receptor signaling pathway.

Upon binding of oxytocin to its receptor, the Gq protein is activated, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium leads to various cellular responses, such as smooth muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents this entire cascade from occurring.

This guide provides a foundational understanding of the binding characteristics of L-368,899 at the oxytocin receptor. The presented data and protocols are intended to assist researchers in designing and interpreting experiments aimed at further elucidating the role of the oxytocin system in health and disease.

Early Preclinical Studies of L-368,899: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data for L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). L-368,899 was initially developed as a potential agent for the prevention of preterm labor.[1][2][3][4] While its clinical development for this indication was limited, it has become a widely used pharmacological tool in neuroscience research to investigate the central and peripheral roles of oxytocin.[1][2][3] This document summarizes the key binding, functional, and pharmacokinetic data, and provides detailed experimental methodologies for the foundational preclinical studies.

Core Data Summary

The following tables present the quantitative data from early preclinical evaluations of L-368,899.

Table 1: Receptor Binding Affinity of L-368,899

| Species | Tissue/Receptor | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Selectivity (vs. V1a) | Reference |

| Rat | Uterus | Radioligand Binding | 125I-OTA | - | 8.9 | >40-fold | [5] |

| Human | Uterus | Radioligand Binding | 125I-OTA | - | 26 | - | [5][6] |

| Human | Liver (V1a) | Radioligand Binding | - | - | 510 | - | [6] |

| Human | Kidney (V2) | Radioligand Binding | - | - | 960 | - | [6] |

| Coyote | Brain (OXTR) | Autoradiography | 125I-OVTA | 12.38 | - | ~41-fold | [2] |

| Coyote | Brain (AVPR1a) | Autoradiography | 125I-LVA | 511.6 | - | - | [2] |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; 125I-OTA: 125I-labeled ornithine vasotocin antagonist; 125I-OVTA: 125I-ornithine vasotocin analog; 125I-LVA: 125I-linear vasopressin antagonist.

Table 2: In Vitro and In Vivo Functional Antagonism of L-368,899

| Species | Assay | Parameter | Value | Reference |

| Rat | Isolated Uterus Contraction | pA2 | 8.9 | [5] |

| Rat | In Situ Uterus Contraction (i.v.) | ED50 | 0.35 mg/kg | [5] |

pA2: A measure of antagonist potency; ED50: Half-maximal effective dose.

Table 3: Pharmacokinetic Parameters of L-368,899

| Species | Dose & Route | t1/2 (hr) | CLp (ml/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference |

| Rat (Female) | 1, 2.5 mg/kg i.v. | ~2 | 23-36 | 2.0-2.6 | - | [1] |

| Rat (Female) | 10 mg/kg i.v. | ~2 | 18 | 2.0-2.6 | - | [1] |

| Rat (Male) | 1, 2.5, 10 mg/kg i.v. | ~2 | 23-36 | 2.0-2.6 | - | [1] |

| Rat (Female) | 5 mg/kg p.o. | - | - | - | 14 | [6] |

| Rat (Male) | 5 mg/kg p.o. | - | - | - | 18 | [6] |

| Rat (Male) | 25 mg/kg p.o. | - | - | - | 41 | [1] |

| Dog (Female) | 1, 2.5, 10 mg/kg i.v. | ~2 | 23-36 | 3.4-4.9 | - | [1] |

| Dog (Female) | 5 mg/kg p.o. | - | - | - | 17 | [1] |

| Dog (Female) | 33 mg/kg p.o. | - | - | - | 41 | [1] |

| Coyote | 3 mg/kg i.m. | Peak CSF: 15-30 min | - | - | - | [2] |

t1/2: Half-life; CLp: Plasma clearance; Vdss: Volume of distribution at steady state; i.v.: Intravenous; p.o.: Oral; i.m.: Intramuscular; CSF: Cerebrospinal fluid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of L-368,899 and the workflows of the key preclinical experiments.

Experimental Protocols

Competitive Binding Receptor Autoradiography (Coyote Brain)

This protocol is adapted from the study by Freeman et al. (2024).[2]

-

Tissue Preparation:

-

Ligand and Competitor Preparation:

-

Radioligands: 125I-ornithine vasotocin analog (125I-OVTA) for OXTR and 125I-linear vasopressin antagonist (125I-LVA) for AVPR1a were used at a consistent concentration.[7]

-

Competitor (L-368,899): A stock solution of L-368,899 was prepared in DMSO. Serial dilutions were made to create nine logarithmic molarities. These were further diluted 1:1,000 in the assay buffer to achieve final concentrations ranging from 10 µM to 0.1 pM.[2]

-

-

Binding Assay:

-

Brain sections containing regions with known high densities of OXTR (e.g., olfactory bulb, olfactory tubercle, piriform cortex) or AVPR1a (e.g., lateral septum) were selected.[2]

-

Slides were co-incubated with the specific radioligand and one of the nine concentrations of L-368,899.[2][7]

-

Following incubation, slides were washed to remove unbound radioligand.

-

-

Data Analysis:

-

The dried slides were apposed to autoradiography film.[7]

-

The resulting films were analyzed using a calibrated digital densitometry system to quantify the binding density of the radioligand at each concentration of the competitor.[7]

-

Competition curves were generated by plotting binding density against the log concentration of L-368,899.[7]

-

The Ki value was calculated from the IC50 value obtained from the competition curve, representing the binding affinity of L-368,899 for the receptor.[7]

-

In Vivo Oxytocin-Induced Uterine Contraction Assay (Rat)

This protocol is based on the methods described for in vivo oxytocin antagonist activity.[5][8]

-

Animal Preparation:

-

Experimental Procedure:

-

After a stabilization period, a baseline of uterine activity is recorded.

-

L-368,899 is administered as a single intravenous bolus injection at varying doses (e.g., 0.1, 0.3, 1 mg/kg).

-

Five minutes after the antagonist administration, a bolus of oxytocin (e.g., 100 mU) is injected to induce uterine contractions.[8]

-

Uterine activity is continuously monitored.

-

-

Data Analysis:

-

The uterine contractile activity is quantified by integrating the area under the pressure curve for a 10-minute period following the oxytocin challenge.[8]

-

The response in L-368,899-treated animals is compared to the response in vehicle-treated control animals.

-

A dose-response curve is generated, and the ED50 (the dose of L-368,899 required to reduce the oxytocin-induced response by 50%) is calculated.[5]

-

Pharmacokinetic Studies (Rat and Dog)

This protocol is a summary of the study conducted by Thompson et al. (1997).[1]

-

Animal Models:

-

Female and male rats and female dogs were used, as these were the species for toxicology studies.[1]

-

-

Drug Administration:

-

Sample Collection:

-

Blood samples were collected at various time points post-administration.

-

For disposition studies, bile duct-cannulated rats were used, and urine, feces, and bile were collected over 72 hours.[1]

-

-

Sample Analysis:

-

The concentration of L-368,899 in plasma and other biological matrices was determined using an appropriate analytical method (details not available in the abstract).

-

For metabolism studies, radiolabeled L-368,899 was used, and radioactivity was measured in excreta.[1]

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data were used to calculate standard pharmacokinetic parameters, including half-life (t1/2), plasma clearance (CLp), volume of distribution at steady state (Vdss), and area under the curve (AUC).[1]

-

Oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[1]

-

Conclusion

The early preclinical data for L-368,899 characterize it as a potent and selective oxytocin receptor antagonist with oral bioavailability in several species.[1][4][7] Its ability to cross the blood-brain barrier has made it an invaluable tool for elucidating the role of oxytocin in the central nervous system.[2] The data and protocols summarized in this guide provide a foundational understanding for researchers utilizing L-368,899 in their studies.

References

- 1. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]

- 8. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Oxytocin Using L-368,899: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin (OT), a nonapeptide hormone, plays a crucial role in a wide array of physiological and behavioral processes, including parturition, lactation, social recognition, pair bonding, and anxiety modulation.[1] The diverse effects of oxytocin are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). To elucidate the specific functions of the oxytocinergic system, selective antagonists are indispensable tools. L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor.[2] Its ability to cross the blood-brain barrier makes it particularly valuable for investigating the central effects of oxytocin. This technical guide provides a comprehensive overview of the use of L-368,899 as a research tool, including its pharmacological properties, detailed experimental protocols, and the underlying signaling pathways.

L-368,899: Pharmacological Profile

L-368,899 is a highly selective antagonist for the oxytocin receptor, exhibiting significantly lower affinity for the structurally related vasopressin (V1a and V2) receptors.[3] This selectivity is critical for dissecting the specific roles of oxytocin without confounding effects from the vasopressin system.

Quantitative Data: Binding Affinities and In Vivo Efficacy

The following tables summarize the key quantitative data for L-368,899 from various studies.

Table 1: In Vitro Binding Affinity of L-368,899

| Receptor | Species | Tissue | IC50 (nM) | Ki (nM) | Reference |

| Oxytocin Receptor | Rat | Uterus | 8.9 | - | [4] |

| Oxytocin Receptor | Human | Uterus | 26 | - | [4] |

| Oxytocin Receptor | Coyote | Brain | - | 12.38 | [3] |

| Vasopressin V1a Receptor | Human | - | 370 | - | [4] |

| Vasopressin V2 Receptor | Human | - | 570 | - | [4] |

| Vasopressin V1a Receptor | Coyote | Brain | - | 511.6 | [3] |

Table 2: In Vivo Effects of L-368,899

| Species | Dosage | Route of Administration | Observed Effect | Reference |

| Rhesus Monkey | 1 mg/kg | Intravenous (IV) | Inhibition of spontaneous nocturnal uterine contractions | [2] |

| Human | - | - | Blocked OT-stimulated uterine activity postpartum | [2] |

| Female Rhesus Monkey | 1 and 3 mg/kg | Intravenous (IV) | Altered maternal and sexual behavior | [2] |

| Male Mice | 10 mg/kg | Intraperitoneal (IP) | No change in social rank (when administered to first-place mice) | [5] |

| Neonatal Mice | 10 mg/kg | Intraperitoneal (IP) | Attenuated the increase in ultrasonic vocalizations upon reunion with the mother after separation | [6] |

| Mice | 10 mg/kg | Intraperitoneal (IP) | Pre-treatment blocked the effect of oxytocin on ethanol consumption | [7] |

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is coupled to various G-proteins, primarily Gαq/11, leading to the activation of multiple downstream signaling cascades. L-368,899, as an antagonist, blocks the initiation of these pathways by preventing oxytocin from binding to its receptor.

Oxytocin Receptor Signaling Cascade

Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,899.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-368,899 to investigate the role of oxytocin.

Preparation of L-368,899 for In Vivo Administration

Objective: To prepare a sterile solution of L-368,899 for intraperitoneal (IP) injection in rodents.

Materials:

-

L-368,899 hydrochloride (e.g., from Tocris Bioscience)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (26-27 gauge)

Protocol:

-

Stock Solution Preparation:

-

Prepare a 10 mg/mL stock solution of L-368,899 in 100% DMSO.[8]

-

Ensure the powder is completely dissolved by vortexing.

-

-

Working Solution Preparation:

-

For a final injection volume of 10 mL/kg, dilute the stock solution with sterile 0.9% saline.[8]

-

To achieve a final DMSO concentration of 10% or less (to minimize toxicity), dilute the stock solution at a ratio of at least 1:10 with saline.[8]

-

Example for a 1 mg/mL working solution: Mix 100 µL of the 10 mg/mL L-368,899 stock in DMSO with 900 µL of sterile 0.9% saline.[8]

-

Vortex the solution thoroughly to ensure complete mixing.[8] The final solution should be clear.

-

-

Administration:

-

Administer the solution via intraperitoneal (IP) injection.

-

The injection volume is typically 10 mL/kg of body weight.[6][7]

-

The timing of the injection relative to the behavioral test is crucial and should be determined based on the specific experimental design (e.g., 30 minutes before testing).[6]

-

Three-Chamber Social Approach Test

Objective: To assess social affiliation and preference for social novelty in rodents.

Apparatus:

-

A rectangular, three-chambered box. Each chamber is typically 20 cm x 40.5 cm x 22 cm.[9]

-

Dividing walls with small openings allow access between chambers.[9]

-

Two identical wire containment cages.

Protocol:

-

Habituation (Day 1):

-

Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes. The wire cages are empty.

-

-

Sociability Test (Day 2):

-

Place a novel, unfamiliar mouse (Stranger 1) inside one of the wire cages in a side chamber.

-

Place an inanimate novel object in the wire cage in the other side chamber.

-

Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.

-

Record the time spent in each chamber and the time spent sniffing each wire cage.

-

-

Social Novelty Test (Optional, immediately following sociability test):

-